molecular formula C25H21N3O6S B2664929 3-methyl-4-((2-nitrophenyl)thio)-1-phenyl-1H-pyrazol-5-yl 3,4-dimethoxybenzoate CAS No. 851126-43-7

3-methyl-4-((2-nitrophenyl)thio)-1-phenyl-1H-pyrazol-5-yl 3,4-dimethoxybenzoate

Cat. No.: B2664929
CAS No.: 851126-43-7
M. Wt: 491.52
InChI Key: MJBPJSOAVALCSO-UHFFFAOYSA-N
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Description

3-methyl-4-((2-nitrophenyl)thio)-1-phenyl-1H-pyrazol-5-yl 3,4-dimethoxybenzoate is a complex organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions This compound is characterized by its unique structure, which includes a nitrophenylthio group, a phenyl group, and a dimethoxybenzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-4-((2-nitrophenyl)thio)-1-phenyl-1H-pyrazol-5-yl 3,4-dimethoxybenzoate typically involves multi-step reactions. One common synthetic route includes the following steps:

    Formation of the Pyrazole Core: The pyrazole core can be synthesized by the condensation of hydrazine with a 1,3-diketone or β-keto ester under acidic or basic conditions.

    Introduction of the Nitrophenylthio Group: The nitrophenylthio group can be introduced via a nucleophilic substitution reaction using a suitable thiol and a nitro-substituted aryl halide.

    Esterification: The final step involves the esterification of the pyrazole derivative with 3,4-dimethoxybenzoic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-methyl-4-((2-nitrophenyl)thio)-1-phenyl-1H-pyrazol-5-yl 3,4-dimethoxybenzoate can undergo various chemical reactions, including:

    Oxidation: The nitrophenylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like tin(II) chloride or catalytic hydrogenation.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Tin(II) chloride, catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, electrophiles.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

3-methyl-4-((2-nitrophenyl)thio)-1-phenyl-1H-pyrazol-5-yl 3,4-dimethoxybenzoate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.

    Industry: Utilized in the development of new materials, dyes, and agrochemicals.

Mechanism of Action

The mechanism of action of 3-methyl-4-((2-nitrophenyl)thio)-1-phenyl-1H-pyrazol-5-yl 3,4-dimethoxybenzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The nitrophenylthio group and the pyrazole core are likely involved in binding to these targets, leading to modulation of biological pathways and effects.

Comparison with Similar Compounds

Similar Compounds

    3-methyl-4-((2-nitrophenyl)thio)-1-phenyl-1H-pyrazole: Lacks the dimethoxybenzoate ester group.

    4-((2-nitrophenyl)thio)-1-phenyl-1H-pyrazol-5-yl benzoate: Lacks the 3-methyl group and has a benzoate ester instead of a dimethoxybenzoate ester.

    3-methyl-4-((2-nitrophenyl)thio)-1-phenyl-1H-pyrazol-5-yl acetate: Has an acetate ester instead of a dimethoxybenzoate ester.

Uniqueness

The uniqueness of 3-methyl-4-((2-nitrophenyl)thio)-1-phenyl-1H-pyrazol-5-yl 3,4-dimethoxybenzoate lies in its specific combination of functional groups, which imparts distinct chemical properties and potential applications. The presence of the dimethoxybenzoate ester enhances its solubility and may influence its biological activity compared to similar compounds.

Properties

IUPAC Name

[5-methyl-4-(2-nitrophenyl)sulfanyl-2-phenylpyrazol-3-yl] 3,4-dimethoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21N3O6S/c1-16-23(35-22-12-8-7-11-19(22)28(30)31)24(27(26-16)18-9-5-4-6-10-18)34-25(29)17-13-14-20(32-2)21(15-17)33-3/h4-15H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJBPJSOAVALCSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1SC2=CC=CC=C2[N+](=O)[O-])OC(=O)C3=CC(=C(C=C3)OC)OC)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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